molecular formula C7H10BrN3 B1449252 5-bromo-N,N,4-trimethylpyrimidin-2-amine CAS No. 1368039-53-5

5-bromo-N,N,4-trimethylpyrimidin-2-amine

Cat. No. B1449252
M. Wt: 216.08 g/mol
InChI Key: XYVGYROXVVYBGV-UHFFFAOYSA-N
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Description

5-bromo-N,N,4-trimethylpyrimidin-2-amine is a chemical compound with the CAS Number: 1368039-53-5 . It has a molecular weight of 216.08 and its IUPAC name is 5-bromo-N,N,4-trimethyl-2-pyrimidinamine .


Molecular Structure Analysis

The InChI code for 5-bromo-N,N,4-trimethylpyrimidin-2-amine is 1S/C7H10BrN3/c1-5-6(8)4-9-7(10-5)11(2)3/h4H,1-3H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine and amine groups.


Physical And Chemical Properties Analysis

5-bromo-N,N,4-trimethylpyrimidin-2-amine is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Application 1: α-Glucosidase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: The compound “5-bromo-N,N,4-trimethylpyrimidin-2-amine” has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which have been studied as potential inhibitors of the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, and inhibiting it can help manage blood sugar levels, making it a target for anti-diabetic drugs .
  • Methods of Application or Experimental Procedures: The 5-bromo-2-aryl benzimidazole derivatives were synthesized and characterized using various spectroscopic techniques. They were then evaluated for their in vitro α-glucosidase inhibitory activities .
  • Results or Outcomes: Twenty-three out of twenty-five synthesized compounds showed excellent to moderate activity in the range of IC50 = 12.4–103.2 μM. Some compounds even showed better inhibition than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM), especially compound 17 (IC50 = 8.34 ± 0.02 μM), which was found to be five-fold more active than the standard .

Application 2: Synthesis of Pyridine Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of the Application: The compound “5-bromo-N,N,4-trimethylpyrimidin-2-amine” has been used in the synthesis of novel pyridine derivatives . Pyridine derivatives are important in the field of medicinal chemistry due to their wide range of biological activities.
  • Methods of Application or Experimental Procedures: The synthesis of these pyridine derivatives was achieved through palladium-catalyzed Suzuki cross-coupling reactions of “5-bromo-N,N,4-trimethylpyrimidin-2-amine” with several arylboronic acids .
  • Results or Outcomes: The study reported the efficient synthesis of a series of novel pyridine derivatives in moderate to good yield .

Application 3: Biological Potential of Indole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Indole derivatives, which can be synthesized from “5-bromo-N,N,4-trimethylpyrimidin-2-amine”, have shown a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application or Experimental Procedures: Various scaffolds of indole are synthesized and screened for different pharmacological activities .
  • Results or Outcomes: The study revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application 4: Synthesis of Benzopyrrole Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of the Application: The compound “5-bromo-N,N,4-trimethylpyrimidin-2-amine” has been used in the synthesis of benzopyrrole derivatives . Benzopyrrole derivatives are important in the field of medicinal chemistry due to their wide range of biological activities.
  • Methods of Application or Experimental Procedures: The synthesis of these benzopyrrole derivatives was achieved through palladium-catalyzed Suzuki cross-coupling reactions of “5-bromo-N,N,4-trimethylpyrimidin-2-amine” with several arylboronic acids .
  • Results or Outcomes: The study reported the efficient synthesis of a series of novel benzopyrrole derivatives in moderate to good yield .

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5-bromo-N,N,4-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-5-6(8)4-9-7(10-5)11(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVGYROXVVYBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N,N,4-trimethylpyrimidin-2-amine

CAS RN

1368039-53-5
Record name 5-bromo-N,N,4-trimethylpyrimidin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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